N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide
Description
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide is a heterocyclic sulfonamide derivative characterized by a fused triazolothiazole core, a 3-fluorophenyl substituent, and a 3-methylbenzenesulfonamide side chain. The triazolothiazole scaffold is notable for its electron-rich aromatic system, which may enhance binding interactions with biological targets. The 3-methylbenzenesulfonamide moiety contributes to solubility and hydrogen-bonding capacity, critical for pharmacological activity.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c1-13-4-2-7-17(10-13)28(25,26)21-9-8-16-12-27-19-22-18(23-24(16)19)14-5-3-6-15(20)11-14/h2-7,10-12,21H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVGIBPRZSMDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the triazole and thiazole rings, followed by their fusion and subsequent functionalization.
Formation of Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Formation of Thiazole Ring: The thiazole ring is usually formed by the reaction of α-haloketones with thiourea or its derivatives.
Fusion of Rings: The triazole and thiazole rings are then fused together through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide has been extensively studied for its potential as:
- Anticancer Agent : Research indicates that compounds with a similar structure can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. The specific mechanisms involve the disruption of critical signaling pathways essential for tumor proliferation.
- Antimicrobial Activity : The compound exhibits promising results against various bacterial and fungal strains, making it a candidate for developing new antimicrobial therapies.
- Anti-inflammatory Properties : Its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase suggests potential applications in treating inflammatory conditions.
Biological Research
The compound is utilized in biological studies focusing on:
- Enzyme Inhibition : It serves as a model compound for investigating enzyme inhibition mechanisms. Studies have shown its effectiveness in inhibiting specific enzymes that play crucial roles in physiological processes.
- Drug Development : As a synthetic intermediate, it aids in the development of novel pharmaceuticals and bioactive molecules.
Chemical Research
In chemical research applications, this compound is explored for:
- Synthesis of Advanced Materials : Its unique structure allows it to be used in creating advanced materials with specific properties.
- Catalytic Applications : The compound can act as a catalyst in various chemical reactions due to its reactive functional groups.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazolothiazole derivatives:
- In Vitro Studies : A study demonstrated that similar compounds could inhibit the growth of various cancer cell lines by inducing apoptosis (cell death) and causing cell cycle arrest at different phases (G0/G1 or G2/M).
Antimicrobial Efficacy
Research has shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Studies
A detailed analysis indicated that this compound effectively inhibits carbonic anhydrase and cholinesterase enzymes. These studies are crucial for understanding its role in treating diseases related to enzyme dysfunctions.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
The compound’s triazolothiazole core distinguishes it from other sulfonamide derivatives. Key comparisons include:
- Triazolothiazole vs. The trifluoropropyloxy group in EP 3 532 474 B1 derivatives enhances metabolic resistance compared to the ethyl linker in the target compound .
- Sulfonamide Variations : The 3-methylbenzenesulfonamide group in the target compound offers steric hindrance and moderate solubility, whereas the tetrahydronaphthalene-sulfonamide in ’s analog increases hydrophobicity, possibly favoring membrane-associated targets .
Comparison with Sulfonylurea Herbicides
Sulfonamide-containing herbicides like metsulfuron-methyl () share sulfonylurea groups but differ critically in core structure:
- The target compound lacks the triazine core and methyl ester critical for herbicidal activity. Its sulfonamide group may instead target mammalian enzymes or receptors.
Pharmacological and Physicochemical Properties
Electronic and Steric Effects
- The 3-methyl group on the benzene ring introduces steric hindrance, possibly reducing off-target interactions compared to unsubstituted analogs.
Solubility and Lipophilicity
- LogP estimates (calculated): Target compound ≈ 2.8; analog ≈ 3.5 (due to tetrahydronaphthalene). Higher lipophilicity may improve membrane permeability but reduce aqueous solubility.
Biological Activity
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of triazolothiazole derivatives , characterized by a triazole ring fused with a thiazole ring. The presence of a sulfonamide group enhances its biological activity. The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methylbenzenesulfonamide |
| CAS Number | 946306-48-5 |
| Molecular Formula | C19H17FN4O2S2 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes . This compound has been shown to interact with various molecular targets, leading to significant biological effects such as:
- Enzyme Inhibition : It inhibits enzymes like carbonic anhydrase and cholinesterase, which are crucial in various physiological processes. This inhibition can lead to reduced inflammation and suppression of cell proliferation in cancer.
Anticancer Activity
Research indicates that compounds with a triazole-thiazole structure exhibit promising anticancer properties. For instance:
- In vitro studies have demonstrated that similar triazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound under discussion has shown potential against various cancer types due to its ability to disrupt critical signaling pathways involved in tumor growth .
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties:
- Antibacterial Studies : A review highlighted that similar triazole compounds displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response:
- Mechanistic Insights : Studies suggest that the inhibition of carbonic anhydrase can lead to decreased production of inflammatory mediators such as TNF-alpha and IL-6 .
Research Findings and Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Q. What are the typical synthetic routes for preparing N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide, and what key intermediates are involved?
The synthesis involves multi-step reactions, starting with the formation of the triazolo-thiazole core. A common approach includes cyclocondensation of thiosemicarbazides with α-haloketones to form the thiazole ring, followed by triazole ring closure using reagents like hydrazine derivatives. Functionalization steps, such as sulfonamide coupling via nucleophilic substitution or amidation, are critical. Key intermediates include the halogenated triazolo-thiazole precursor and the sulfonamide-bearing benzene derivative. Reaction optimization (e.g., solvent choice, temperature) is essential to avoid side products .
Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?
Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess thermal stability and decomposition profiles. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while accelerated stability studies (40°C/75% RH for 6 months) evaluate hygroscopicity and photodegradation. Moisture-sensitive batches require desiccants and light-protected packaging .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening includes enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) due to the sulfonamide group’s known bioactivity. Cell viability assays (MTT or ATP-based) in relevant cell lines, followed by dose-response curves (IC₅₀ determination), provide preliminary efficacy and toxicity data. Fluorescence polarization or surface plasmon resonance (SPR) can assess target binding affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
SAR strategies involve modular substitution at three sites:
- Triazolo-thiazole core : Varying halogen substituents (e.g., 3-F vs. 4-Cl on the phenyl ring) to modulate electron-withdrawing effects.
- Sulfonamide group : Replacing methyl with bulkier alkyl/aryl groups to probe steric effects on enzyme binding.
- Ethyl linker : Adjusting chain length or introducing heteroatoms to alter conformational flexibility. Parallel synthesis using combinatorial chemistry or flow-based methods (e.g., one-pot catalyst-free reactions) accelerates library generation .
Q. What experimental approaches resolve contradictions in biological activity data across structurally similar analogs?
Contradictions often arise from off-target interactions or assay variability. Solutions include:
- Target engagement assays : Use CRISPR-engineered cell lines to validate specificity.
- Metabolic stability profiling : Compare hepatic microsome half-lives to rule out pharmacokinetic confounding.
- Crystallography or cryo-EM : Resolve binding modes of active vs. inactive analogs to identify critical molecular interactions .
Q. How can reaction conditions be optimized to improve yield and scalability for gram-scale synthesis?
Key parameters:
- Solvent selection : Replace polar aprotic solvents (DMF) with biodegradable alternatives (Cyrene™) to enhance sustainability.
- Catalyst screening : Test Pd/Cu systems for Suzuki-Miyaura coupling steps to reduce byproducts.
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), achieving >80% yield at >5 g/batch .
Q. What advanced analytical techniques elucidate the compound’s interaction with biological targets at the molecular level?
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Map conformational changes in target proteins upon ligand binding.
- Molecular dynamics simulations : Predict binding stability using docking-validated poses (e.g., AutoDock Vina) .
Methodological Notes
- Synthesis Reproducibility : Ensure strict anhydrous conditions for sulfonamide coupling to prevent hydrolysis .
- Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to validate assay sensitivity .
- Data Interpretation : Cross-validate computational predictions (e.g., DFT calculations for electronic effects) with experimental SAR trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
